molecular formula C19H20N2O3S B2378002 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034567-81-0

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2378002
CAS RN: 2034567-81-0
M. Wt: 356.44
InChI Key: HJVFZNHZJWHZPK-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, also known as AZETEC, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibiotics Development : Research has demonstrated the synthesis of azetidine derivatives, showing significant activity predominantly against Gram-negative bacteria, indicating their potential in developing new classes of antibiotics (S. Woulfe, M. Miller, 1985).
  • Heterocyclic Compounds Synthesis : Studies on the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone have shown these compounds to exhibit anti-inflammatory and analgesic properties, highlighting their therapeutic potential (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Antioxidant Studies

  • Antimicrobial Activities : The synthesis and study of cycloalkylthiophene-Schiff bases and their metal complexes have been conducted, revealing activities comparable to standard antibiotics against various bacterial strains and yeast, suggesting their use in antimicrobial treatments (A. Altundas, N. Sarı, N. Çolak, H. Öğütcü, 2010).
  • Synthesis of β-Lactam and Thiazolidine Derivatives : Research into biologically active β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes has shown significant antimicrobial activities against a panel of bacterial and fungal strains, emphasizing their potential in antimicrobial drug development (M. Babu, K. Pitchumani, P. Ramesh, 2013).

Antimicrobial and Antitubercular Activity

  • Schiff’s Bases and Azetidinones Synthesis : Synthesis and pharmacological evaluation of Schiff’s bases and azetidinones derived from isonicotinyl hydrazone have demonstrated potential antidepressant and nootropic activities, suggesting their application in central nervous system disorders treatment (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
  • Benzothiazole β-Lactam Conjugates : The synthesis of benzothiazole β-lactam conjugates has been explored for their antimicrobial properties, indicating moderate activities against a broad spectrum of bacterial strains and showcasing their potential in antimicrobial therapy (Maryam Alborz, A. Jarrahpour, Roya Pournejati, 2018).

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-16-5-2-4-13-10-17(24-18(13)16)19(22)20-11-15(21-7-3-8-21)14-6-9-25-12-14/h2,4-6,9-10,12,15H,3,7-8,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVFZNHZJWHZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)N4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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